2(3H)-Furanone, dihydro-3-methylene-5-(2-methylpropyl)-
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Overview
Description
2(3H)-Furanone, dihydro-3-methylene-5-(2-methylpropyl)- is an organic compound belonging to the furanone family. This compound is characterized by its unique structure, which includes a furanone ring with a methylene group and a 2-methylpropyl substituent. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, dihydro-3-methylene-5-(2-methylpropyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a precursor with a suitable leaving group, which undergoes intramolecular cyclization to form the furanone ring. The reaction conditions often involve the use of a base to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The reaction conditions are optimized to ensure the stability of the compound throughout the production process.
Chemical Reactions Analysis
Types of Reactions
2(3H)-Furanone, dihydro-3-methylene-5-(2-methylpropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the furanone ring into more saturated structures.
Substitution: The methylene group and the 2-methylpropyl substituent can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce more saturated furanone derivatives.
Scientific Research Applications
2(3H)-Furanone, dihydro-3-methylene-5-(2-methylpropyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2(3H)-Furanone, dihydro-3-methylene-5-(2-methylpropyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2(3H)-Furanone, dihydro-3-methylene-5-(2-methylpropyl)-
- 2(3H)-Furanone, dihydro-3-methylene-5-(2-ethylpropyl)-
- 2(3H)-Furanone, dihydro-3-methylene-5-(2-propyl)-
Uniqueness
The uniqueness of 2(3H)-Furanone, dihydro-3-methylene-5-(2-methylpropyl)- lies in its specific substituent groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific applications in research and industry.
Properties
CAS No. |
58557-31-6 |
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Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
3-methylidene-5-(2-methylpropyl)oxolan-2-one |
InChI |
InChI=1S/C9H14O2/c1-6(2)4-8-5-7(3)9(10)11-8/h6,8H,3-5H2,1-2H3 |
InChI Key |
FVMTYDXFOIVKER-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1CC(=C)C(=O)O1 |
Origin of Product |
United States |
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